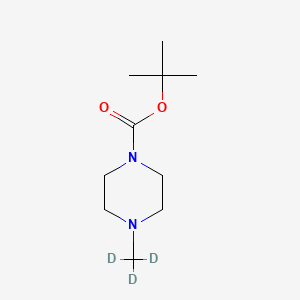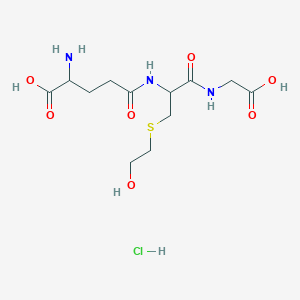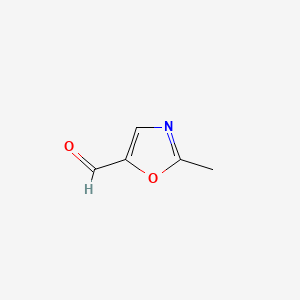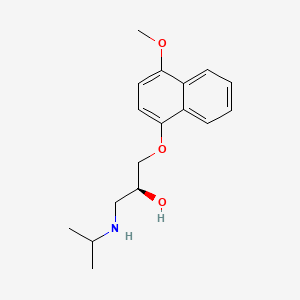
(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea
説明
“(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea” is a chemical compound with the molecular formula C7H5ClN4S2 and a molecular weight of 244.73 . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The InChI code for “(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea” is 1S/C7H5ClN4S2/c8-3-1-2-4-6(12-14-11-4)5(3)10-7(9)13/h1-2H,(H3,9,10,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea” is a powder that is stored at room temperature .科学的研究の応用
Synthesis of New Compounds
- Benzothiazole-based Derivatives : Dawood et al. (2016) explored the synthesis of new benzothiazole-based derivatives, involving reactions with thiourea derivatives, which are vital in heterocyclic chemistry (Dawood, Ragab, & Ali, 2016).
- Copper and Gold-mediated Cyclization : Schroeder et al. (2017) reported the copper(II)- and gold(III)-mediated cyclization of thioureas to form substituted 2-aminobenzothiazoles, providing mechanistic insights into these transformations (Schroeder, Hiscock, & Dawe, 2017).
- Thiadiazole Scaffolds in Anticancer Research : Avvaru et al. (2020) synthesized thiadiazole derivatives linked with thiourea and benzothiazole, showing potent anticancer activity, particularly against leukemia cell lines (Avvaru et al., 2020).
Biological Applications
- Antimicrobial and Analgesic Activity : Venkatesh et al. (2010) synthesized thiazolidinone derivatives showing significant antimicrobial and analgesic activities (Venkatesh, Bodke, & Biradar, 2010).
- Antiviral Properties : Bielenica et al. (2017) investigated thiourea derivatives for their antiviral activity against HIV-1 and other viruses, revealing compounds with promising activity (Bielenica et al., 2017).
- Antioxidant Activity in Acetaminophen Toxicity : Cabrera-Pérez et al. (2016) evaluated benzothiazole derivatives for their antioxidant activity, particularly in the context of acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).
Other Notable Applications
- Heterojunction Solar Cells : Zhou et al. (2010) conducted a study on donor-acceptor polymers incorporating alkylated benzothiadiazole for solar cell applications, demonstrating the potential of these compounds in renewable energy technologies (Zhou et al., 2010).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
作用機序
Target of Action
The primary targets of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea are currently unknown. This compound is structurally related to benzothiadiazole and thiourea derivatives, which have been found to exhibit various biological activities . .
Biochemical Pathways
Benzothiadiazole derivatives have been associated with anti-tubercular activity , suggesting that this compound may interact with pathways involved in bacterial growth and survival.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interactions with its targets . Additionally, the compound’s efficacy may be influenced by the physiological environment, including the presence of binding proteins, immune cells, and other factors.
特性
IUPAC Name |
(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4S2/c8-3-1-2-4-6(12-14-11-4)5(3)10-7(9)13/h1-2H,(H3,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSZYIYKDOIGFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1Cl)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652930 | |
| Record name | N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51323-05-8 | |
| Record name | N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51323-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051323058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Chloro-2,1,3-benzothiadiazol-4-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)THIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UQ2WX28D7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of identifying (5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea in Tizanidine Hydrochloride samples?
A1: The presence of impurities, even in small amounts, can potentially impact the safety, efficacy, and stability of pharmaceutical products. Identifying and characterizing impurities like (5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea in Tizanidine Hydrochloride is crucial for several reasons:
Q2: How was (5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea identified in the Tizanidine Hydrochloride samples?
A2: Researchers utilized a combination of analytical techniques to identify and characterize the impurity:
- High-Performance Liquid Chromatography (HPLC): This technique separated the impurities from the main Tizanidine Hydrochloride compound based on their chemical properties. []
- Liquid Chromatography-Mass Spectrometry (LCMS): This method was employed to determine the mass-to-charge ratio of the separated impurities, providing crucial information about their molecular weight and aiding in structural elucidation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)



![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)


![4-[(1Z)-4-Chloro-1-{4-[2-(dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl]phenol](/img/structure/B588132.png)


